An In-depth Technical Guide to N-methyl-2-nitropyridin-3-amine: Properties, Synthesis, and Applications in Drug Discovery
An In-depth Technical Guide to N-methyl-2-nitropyridin-3-amine: Properties, Synthesis, and Applications in Drug Discovery
Introduction: The Strategic Importance of Nitropyridines in Medicinal Chemistry
Pyridines are a cornerstone of modern medicinal chemistry, with approximately 14% of N-heterocyclic drugs approved by the FDA containing a pyridine moiety as of 2021.[1] This prevalence is due to the pyridine ring's ability to engage in various biological interactions and its synthetic versatility. Within this critical class of compounds, nitropyridines represent a particularly valuable subclass. The strong electron-withdrawing nature of the nitro group significantly alters the electronic properties of the pyridine ring, activating it for a variety of chemical transformations.[2] This feature makes nitropyridines, such as N-methyl-2-nitropyridin-3-amine, powerful intermediates in the synthesis of complex, biologically active molecules for the treatment of a wide range of diseases, including cancer and viral infections.[1][3][4] This guide provides a comprehensive overview of the physical and chemical properties of N-methyl-2-nitropyridin-3-amine, along with insights into its synthesis, reactivity, and potential applications for researchers and professionals in drug development.
Core Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of N-methyl-2-nitropyridin-3-amine are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₇N₃O₂ | [5] |
| Molecular Weight | 153.14 g/mol | [5][6] |
| CAS Number | 32605-06-4 | [6][7] |
| Appearance | Solid | - |
| Storage Conditions | 2-8°C, Keep in a dark, dry, and sealed place | [6] |
Spectroscopic Profile
Spectroscopic analysis is essential for the structural elucidation and purity assessment of chemical compounds. While specific spectra for N-methyl-2-nitropyridin-3-amine are not widely published, data is available from commercial suppliers and can be predicted based on the analysis of related structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring and a distinct singlet for the N-methyl group. The electron-withdrawing nitro group will deshield adjacent protons, causing them to appear at a lower field. N-methyl groups typically absorb as a sharp three-proton singlet between 2.2 and 2.6 δ.[10]
-
¹³C NMR: The carbon NMR spectrum will display signals for the five carbons of the pyridine ring and one for the methyl group. The carbon attached to the nitro group will be significantly deshielded. Carbons adjacent to the amine nitrogen are also slightly deshielded and absorb about 20 ppm further downfield than in a comparable alkane.[10]
Detailed ¹H and ¹³C NMR spectra for N-methyl-2-nitropyridin-3-amine are available from suppliers such as BLD Pharm.[6]
Infrared (IR) Spectroscopy
As a secondary amine, the IR spectrum of N-methyl-2-nitropyridin-3-amine is predicted to exhibit a single, weak N-H stretching band in the region of 3350-3310 cm⁻¹.[11] Other characteristic absorptions would include C-H stretching of the aromatic ring and the methyl group, C=C and C=N stretching of the pyridine ring, and strong asymmetric and symmetric stretching bands for the nitro group (typically around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively). The C-N stretching of an aromatic amine is expected in the 1335-1250 cm⁻¹ region.[11]
A searchable database, SpectraBase, lists the availability of an FTIR spectrum for the synonymous compound, 2-Methylamino-3-nitropyridine.[12]
Mass Spectrometry (MS)
The mass spectrum of N-methyl-2-nitropyridin-3-amine would show a molecular ion peak corresponding to its molecular weight (153.14 g/mol ). Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and cleavage of the methyl group.
SpectraBase also indicates the availability of a mass spectrum for 2-Methylamino-3-nitropyridine.[12]
Synthesis and Reactivity
The synthesis of N-methyl-2-nitropyridin-3-amine can be approached through the nitration of a suitable precursor, followed by methylation. A plausible synthetic route is outlined below.
Proposed Synthetic Workflow
Caption: Proposed synthesis of N-methyl-2-nitropyridin-3-amine.
Experimental Protocol: Nitration of an Aminopyridine Derivative (Adapted)
This protocol is adapted from the synthesis of a related compound, 2-amino-3-methyl-5-nitropyridine.[13]
-
Preparation of the Reaction Mixture: Dissolve the N-methyl-2-aminopyridine precursor in concentrated sulfuric acid in a flask and cool the mixture to 0°C.
-
Preparation of the Nitrating Agent: In a separate vessel, carefully add fuming nitric acid to concentrated sulfuric acid while maintaining a low temperature.
-
Nitration Reaction: Slowly add the nitrating mixture dropwise to the solution of the aminopyridine derivative, ensuring the temperature does not exceed 20°C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then carefully control the temperature as the reaction proceeds, potentially with gentle heating (e.g., to 40-50°C) to ensure completion.
-
Work-up: Cool the reaction mixture and neutralize it with a concentrated aqueous base (e.g., ammonia) to precipitate the crude product.
-
Purification: Filter the precipitate, wash it with water, and purify by recrystallization from a suitable solvent (e.g., aqueous DMF).
Key Aspects of Reactivity
The chemical behavior of N-methyl-2-nitropyridin-3-amine is largely dictated by the interplay between the electron-donating amino group and the strongly electron-withdrawing nitro group.
-
Nucleophilic Aromatic Substitution: The nitro group activates the pyridine ring towards nucleophilic attack, particularly at positions ortho and para to it.[14] This makes the compound a valuable substrate for introducing various functional groups.
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, providing a synthetic handle for further derivatization, such as acylation or sulfonylation.[15]
-
Basicity: The basicity of the pyridine nitrogen and the exocyclic amino group is reduced due to the electron-withdrawing effect of the nitro group.
Applications in Drug Discovery and Development
Nitropyridine derivatives are crucial intermediates in the synthesis of a wide array of active pharmaceutical ingredients (APIs).[2] The functional groups present in N-methyl-2-nitropyridin-3-amine make it a versatile building block for constructing more complex molecular architectures.
Role as a Synthetic Intermediate
Caption: Synthetic utility of N-methyl-2-nitropyridin-3-amine.
The strategic placement of the nitro, amino, and methyl groups allows for sequential and regioselective modifications, enabling the synthesis of diverse compound libraries for high-throughput screening. The ability to transform the nitro group into an amine is particularly significant, as this opens up a vast chemical space for derivatization.
Safety and Handling
-
General Precautions: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.[16][17]
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety goggles.[16]
-
Fire Safety: Keep away from open flames and hot surfaces. Use appropriate extinguishing media for chemical fires.[19]
-
Storage: Store in a tightly closed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[6][19]
Always consult the supplier-specific Safety Data Sheet (SDS) for the most accurate and up-to-date safety information.
Conclusion
N-methyl-2-nitropyridin-3-amine is a valuable heterocyclic building block with significant potential in the field of drug discovery and development. Its unique combination of functional groups and the inherent reactivity of the nitropyridine core make it an attractive starting material for the synthesis of complex and novel bioactive compounds. A thorough understanding of its physical and chemical properties, coupled with safe handling practices, is essential for its effective utilization in the research laboratory. The continued exploration of the synthetic utility of such intermediates will undoubtedly contribute to the advancement of medicinal chemistry and the development of new therapeutic agents.
References
-
The Role of Nitropyridines in Pharmaceutical Development. Chem Thinker Labs. Available from: [Link]
-
Nitropyridines in the Synthesis of Bioactive Molecules. National Center for Biotechnology Information. Available from: [Link]
-
Nitropyridines in the Synthesis of Bioactive Molecules. ResearchGate. Available from: [Link]
-
Nitropyridines in the Synthesis of Bioactive Molecules. PubMed. Available from: [Link]
-
N-methyl-2-nitropyridin-3-amine. PubChem. Available from: [Link]
-
IR: amines. University of Calgary. Available from: [Link]
-
SAFETY DATA SHEET. Thermo Fisher Scientific. Available from: [Link]
- Process for preparation of nitropyridine derivatives. Google Patents.
-
Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. National Center for Biotechnology Information. Available from: [Link]
-
1H NMR spectrum for compound 3 in pyridine-d5. ResearchGate. Available from: [Link]
-
Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. Chemistry Stack Exchange. Available from: [Link]
-
Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. National Center for Biotechnology Information. Available from: [Link]
-
2-Amino-4-methyl-3-nitropyridine. NIST WebBook. Available from: [Link]
-
Nitropyridines: Synthesis and reactions. ResearchGate. Available from: [Link]
-
Electronic Supplementary Information (ESI) Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air. The Royal Society of Chemistry. Available from: [Link]
-
24.10 Spectroscopy of Amines. OpenStax. Available from: [Link]
-
24.10: Spectroscopy of Amines. Chemistry LibreTexts. Available from: [Link]
-
2-Methylamino-3-nitropyridine - Optional[FTIR] - Spectrum. SpectraBase. Available from: [Link]
-
2-Pyridinamine, 3-nitro-. NIST WebBook. Available from: [Link]
-
c5sc02983j1.pdf. The Royal Society of Chemistry. Available from: [Link]
-
2-Nitropyridin-3-amine. PubChem. Available from: [Link]
-
13C NMR chemical shifts (ppm) of C-nitropyrazoles[20]. ResearchGate. Available from: [Link]
-
Supporting Information. The Royal Society of Chemistry. Available from: [Link]
-
13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. ResearchGate. Available from: [Link]
Sources
- 1. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Nitropyridines in the Synthesis of Bioactive Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-methyl-2-nitropyridin-3-amine | C6H7N3O2 | CID 555983 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 32605-06-4|N-Methyl-2-nitropyridin-3-amine|BLD Pharm [bldpharm.com]
- 7. N-Methyl-2-nitropyridin-3-amine | CymitQuimica [cymitquimica.com]
- 8. 4093-88-3 CAS MSDS (METHYL-(3-NITRO-PYRIDIN-2-YL)-AMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. echemi.com [echemi.com]
- 10. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. dev.spectrabase.com [dev.spectrabase.com]
- 13. 2-Amino-3-methyl-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. nbinno.com [nbinno.com]
- 16. fishersci.com [fishersci.com]
- 17. fishersci.com [fishersci.com]
- 18. jubilantingrevia.com [jubilantingrevia.com]
- 19. fishersci.com [fishersci.com]
- 20. 2-Nitropyridin-3-amine | C5H5N3O2 | CID 83281 - PubChem [pubchem.ncbi.nlm.nih.gov]
